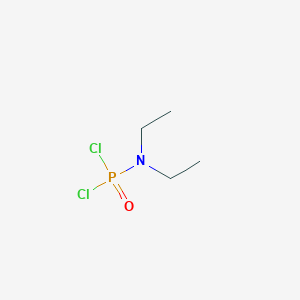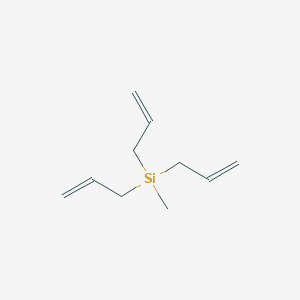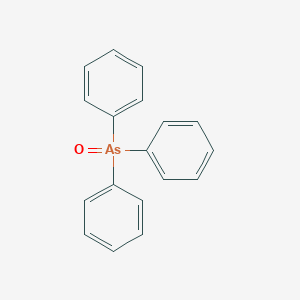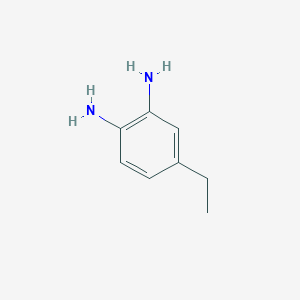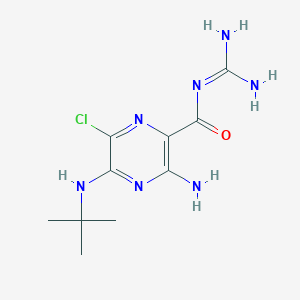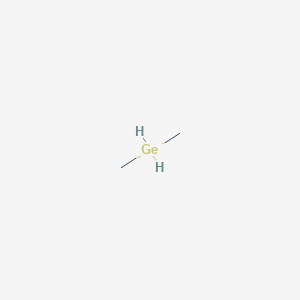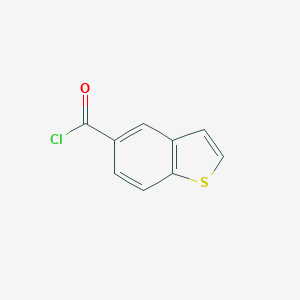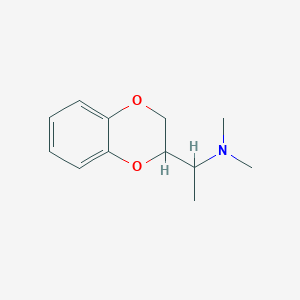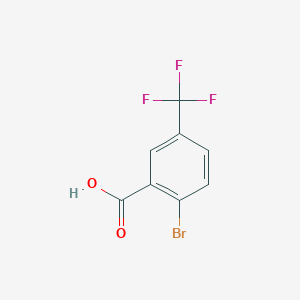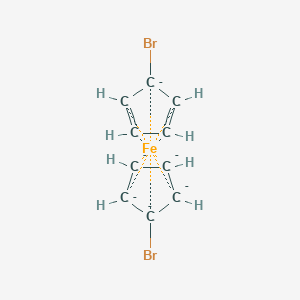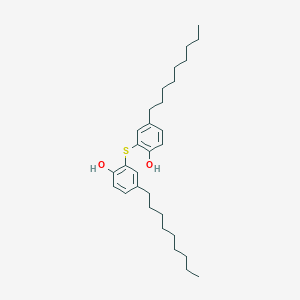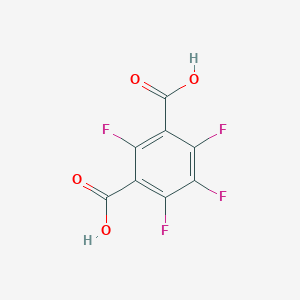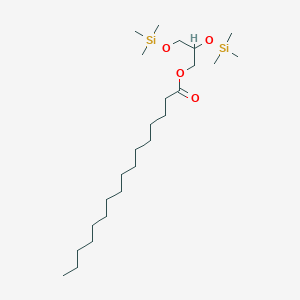
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate, also known as BMTPH, is a chemical compound that has been used in scientific research for various purposes. It is a derivative of hexadecanoic acid, which is a saturated fatty acid found in many natural sources, including animal fats and vegetable oils. BMTPH has been synthesized and studied for its potential applications in the fields of chemistry, biochemistry, and medicine.
Wirkmechanismus
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate acts as a solubilizer for lipophilic molecules, allowing them to be more easily analyzed and studied. It also has the ability to form stable complexes with other molecules, which can be useful in the development of new drugs and therapies. The exact mechanism of action of 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate is still being studied, but it is believed to be related to its ability to interact with cell membranes and alter their properties.
Biochemical and physiological effects:
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate has been shown to have a number of biochemical and physiological effects in various research studies. It has been found to increase the solubility and stability of lipophilic molecules, enhance the transport of lipids across cell membranes, and alter the composition of lipid membranes. It has also been shown to have anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate has a number of advantages for use in lab experiments, including its ability to solubilize lipophilic molecules, its stability and purity, and its usefulness as an internal standard for mass spectrometry. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage. It is important to use proper safety precautions when working with 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate in the lab.
Zukünftige Richtungen
There are many potential future directions for research on 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate and its applications. Some possible areas of study include the development of new drugs and therapies based on 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate and its derivatives, the investigation of its effects on lipid metabolism and transport, and the exploration of its potential as a biomarker for various diseases. As research on 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate continues to advance, it is likely that new and exciting applications will be discovered.
Synthesemethoden
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate can be synthesized through a multi-step process that involves the reaction of hexadecanoic acid with trimethylsilyl chloride and 2,3-epoxypropyltrimethylsilane. The resulting product is then treated with potassium hydroxide to form 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate. This synthesis method has been used in various research studies to produce pure and high-quality 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate for further analysis and experimentation.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate has been used in scientific research for various purposes, including as a reagent for the synthesis of other compounds, a solubilizer for lipophilic molecules, and a tool for studying lipid metabolism and transport. One of the most significant applications of 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate is in the field of mass spectrometry, where it is used as an internal standard for the quantification of fatty acids and other lipids in biological samples.
Eigenschaften
CAS-Nummer |
1188-74-5 |
|---|---|
Produktname |
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate |
Molekularformel |
C25H54O4Si2 |
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
2,3-bis(trimethylsilyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C25H54O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(26)27-22-24(29-31(5,6)7)23-28-30(2,3)4/h24H,8-23H2,1-7H3 |
InChI-Schlüssel |
LUHPQMTVPLRAQA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
Hexadecanoic acid 2,3-bis[(trimethylsilyl)oxy]propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



